molecular formula C11H16O4 B7777820 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane

3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane

Cat. No. B7777820
M. Wt: 212.24 g/mol
InChI Key: VIVUKEHZVYZUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane involves the reaction of a cyclic ether with an aldehyde in the presence of a Lewis acid catalyst to form a spirocyclic intermediate. The intermediate is then subjected to a Wittig reaction to introduce the ethenyl groups at positions 3 and 9 of the molecule.

Starting Materials
1,5,7,11-tetraoxaspiro[5.5]undecane, acetaldehyde, triphenylphosphine, methylene chloride, sodium hydroxide, iodomethane

Reaction
Step 1: In a dry flask, add 1,5,7,11-tetraoxaspiro[5.5]undecane (1.0 equiv), acetaldehyde (1.2 equiv), and a catalytic amount of a Lewis acid catalyst such as boron trifluoride etherate. Stir the mixture at room temperature for 24 hours., Step 2: Quench the reaction by adding saturated sodium bicarbonate solution and extract the product with methylene chloride. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Step 3: Dissolve the spirocyclic intermediate in dry methylene chloride and add triphenylphosphine (2.0 equiv) and iodomethane (2.0 equiv). Stir the mixture at room temperature for 24 hours., Step 4: Quench the reaction by adding saturated sodium bicarbonate solution and extract the product with methylene chloride. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product, 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane.

properties

IUPAC Name

3,9-bis(ethenyl)-1,5,7,11-tetraoxaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-9-5-12-11(13-6-9)14-7-10(4-2)8-15-11/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVUKEHZVYZUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC2(OC1)OCC(CO2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane

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